![molecular formula C20H11F6NO3 B2880988 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate CAS No. 1795491-19-8](/img/structure/B2880988.png)
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is an organic compound characterized by the presence of trifluoromethyl groups attached to both phenyl and pyridine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The phenyl and pyridine rings are coupled using cross-coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines .
科学研究应用
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenol: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of various organic compounds.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in the preparation of advanced materials and as a reagent in organic synthesis.
Uniqueness
3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is unique due to its dual trifluoromethyl groups attached to both phenyl and pyridine rings, which confer distinct chemical and biological properties. This structural feature enhances its stability, lipophilicity, and potential for diverse applications in various fields .
属性
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6NO3/c21-19(22,23)12-4-1-6-14(10-12)29-17-16(8-3-9-27-17)18(28)30-15-7-2-5-13(11-15)20(24,25)26/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPUGXOCAVZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)
![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)
![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)
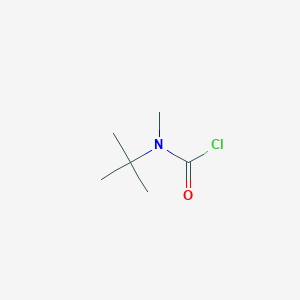
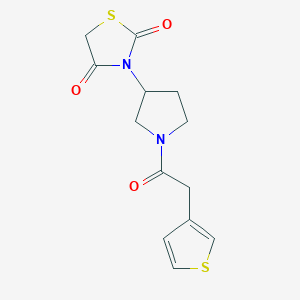
![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
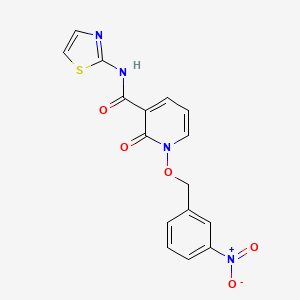
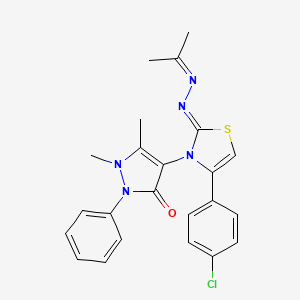
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)
![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)
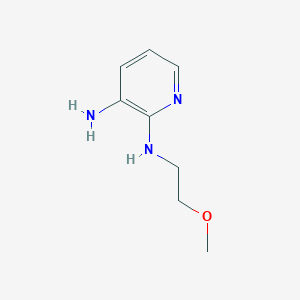
![(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2880925.png)
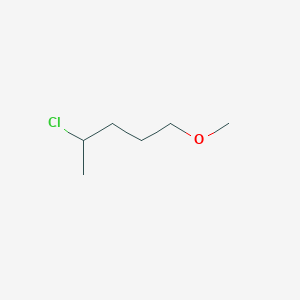
![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
